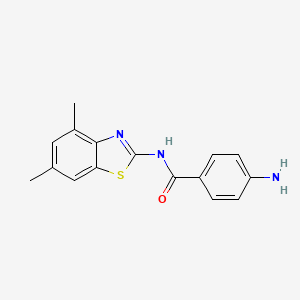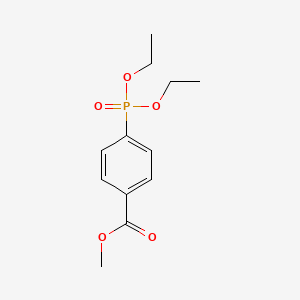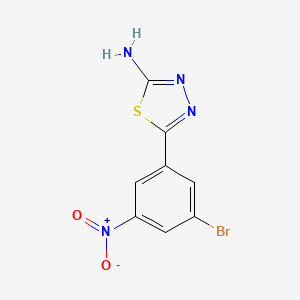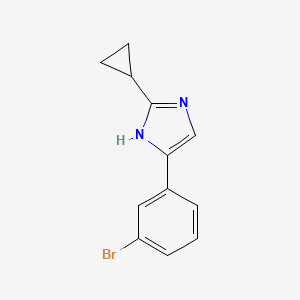
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate is an organophosphorus compound that features a benzyl group substituted with fluorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol with diethyl phosphite. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and recrystallization ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids and their derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzylphosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a nucleophile, participating in various chemical reactions. The fluorine and trifluoromethyl groups enhance its reactivity and stability, making it a valuable reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
Uniqueness
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate is unique due to the presence of both fluorine and phosphonate groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for a wide range of applications in synthetic chemistry and materials science.
Propiedades
Fórmula molecular |
C12H15F4O3P |
|---|---|
Peso molecular |
314.21 g/mol |
Nombre IUPAC |
2-(diethoxyphosphorylmethyl)-1-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H15F4O3P/c1-3-18-20(17,19-4-2)8-9-10(12(14,15)16)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
PJQXFDSVHKKCIO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=C(C=CC=C1F)C(F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)






